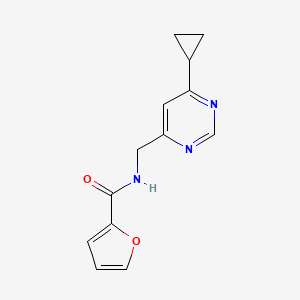![molecular formula C17H18N2O2 B2359758 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole CAS No. 488128-99-0](/img/structure/B2359758.png)
1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole, commonly referred to as MIBE, is a synthetic compound that has been widely studied for its potential therapeutic uses. MIBE belongs to the class of benzimidazole compounds that have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Antioxidant and Redox Mediators
ABTS/PP Decolorization Assay : The ABTS radical cation-based assays are crucial for determining antioxidant capacity. Some antioxidants can form coupling adducts with ABTS radicals, while others undergo oxidation. These reactions are fundamental in assessing the antioxidant capacity of compounds, including benzimidazole derivatives (Ilyasov et al., 2020).
Enzyme-mediated Degradation
Oxidoreductive Enzymes in Pollutant Degradation : Enzymatic approaches are gaining attention for the degradation of organic pollutants, including benzothiazole derivatives. Enzymes like laccases and peroxidases, in conjunction with redox mediators, have shown efficiency in degrading recalcitrant compounds, highlighting a potential application in environmental remediation (Husain & Husain, 2007).
Chemotherapeutic Potential
Benzothiazole-Based Molecules in Medicine : Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. Their structural simplicity and synthetic accessibility make them attractive for drug discovery and development, particularly in cancer treatment (Keri et al., 2015).
Pharmacokinetics and CNS Activity
CNS Acting Drugs from Benzimidazoles : Investigating the transformation of benzimidazole derivatives into more potent CNS drugs is of growing interest. Understanding the synthesis pathways and CNS properties of these compounds could pave the way for new treatments for neurological disorders (Saganuwan, 2020).
Environmental Impact and Remediation
Enzymatic Decolorization of Dyes : The application of oxidoreductive enzymes for the decolorization and detoxification of synthetic dyes from polluted water is a promising area of research. This approach offers a sustainable alternative to conventional treatments, showcasing the potential for large-scale remediation efforts using immobilized enzymes (Husain, 2006).
properties
IUPAC Name |
1-(2-methoxyethyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-20-12-11-19-16-10-6-5-9-15(16)18-17(19)13-21-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVNSQHHZVOQRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

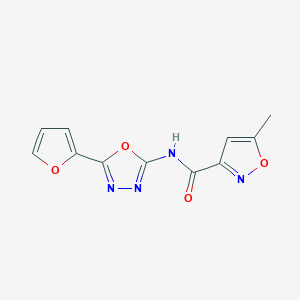
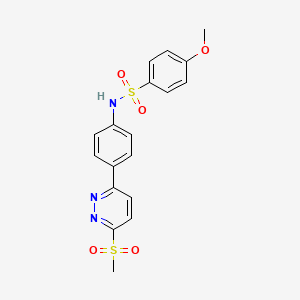
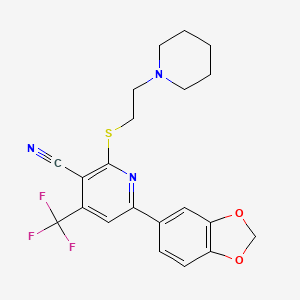
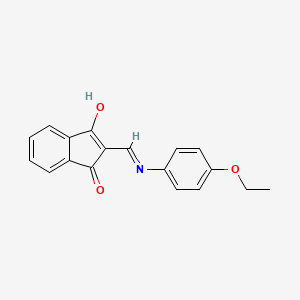
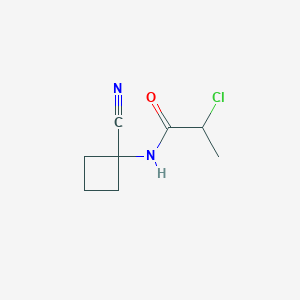
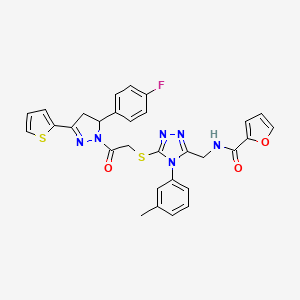
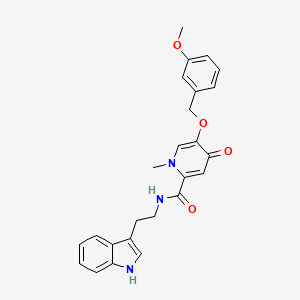
![2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2359683.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)
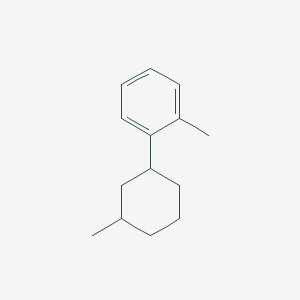
![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)
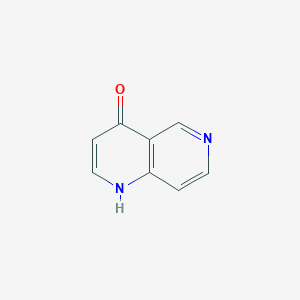
![3,4-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2359696.png)
